molecular formula C17H21NO B14298590 2-(6-Phenoxyhexyl)pyridine CAS No. 112944-99-7

2-(6-Phenoxyhexyl)pyridine

Cat. No.: B14298590
CAS No.: 112944-99-7
M. Wt: 255.35 g/mol
InChI Key: VWRAVIGRENBNNG-UHFFFAOYSA-N
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Description

2-(6-Phenoxyhexyl)pyridine: is an organic compound with the molecular formula C₁₇H₂₁NO . It consists of a pyridine ring substituted with a 6-phenoxyhexyl group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenoxyhexyl)pyridine typically involves the reaction of pyridine with a 6-phenoxyhexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Phenoxyhexyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: 2-(6-Phenoxyhexyl)pyridine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry .

Biology and Medicine: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological targets.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(6-Phenoxyhexyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-(6-Phenoxyhexyl)pyridine is unique due to the presence of both the pyridine ring and the phenoxyhexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

112944-99-7

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(6-phenoxyhexyl)pyridine

InChI

InChI=1S/C17H21NO/c1(4-10-16-11-7-8-14-18-16)2-9-15-19-17-12-5-3-6-13-17/h3,5-8,11-14H,1-2,4,9-10,15H2

InChI Key

VWRAVIGRENBNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCC2=CC=CC=N2

Origin of Product

United States

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